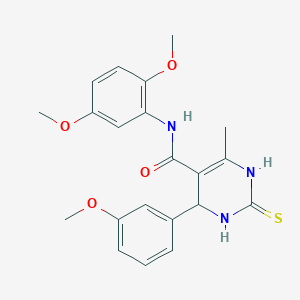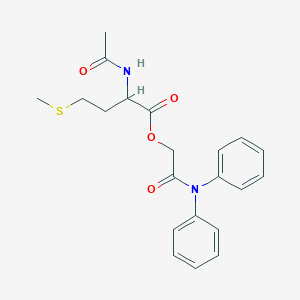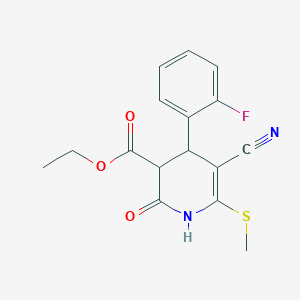![molecular formula C18H27ClN2O6S2 B3964295 4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)](/img/structure/B3964295.png)
4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)
Descripción general
Descripción
'4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)' is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 'DSS' or 'DSSO' and is a sulfonamide-containing compound. The purpose of
Mecanismo De Acción
The mechanism of action of '4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)' is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes in the body, which are involved in various physiological processes. This inhibition leads to a decrease in the activity of these enzymes, which can have various effects on the body.
Biochemical and physiological effects:
The biochemical and physiological effects of '4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)' are still being studied. However, it has been shown to have potential as an anti-tumor agent due to its ability to inhibit the activity of certain enzymes involved in tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using '4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)' in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient reagent for use in organic synthesis. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of '4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)'. One area of research is the development of new sulfonamide-containing compounds that have potential as anti-tumor agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential treatment for various diseases and conditions.
Aplicaciones Científicas De Investigación
The compound '4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)' has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. Additionally, this compound has been used in the synthesis of sulfonamide-containing compounds, which have shown potential as anti-tumor agents.
Propiedades
IUPAC Name |
4-[4-chloro-3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O6S2/c1-12-8-20(9-13(2)26-12)28(22,23)16-5-6-17(19)18(7-16)29(24,25)21-10-14(3)27-15(4)11-21/h5-7,12-15H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFIKTBEIFAWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964218.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3964229.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964237.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-benzenedisulfonamide](/img/structure/B3964256.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B3964259.png)




![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964302.png)
![2-methoxyethyl 6-[4-(2-furoyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3964317.png)

![4-[(3,4-dichlorophenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3964330.png)
